(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile
Description
The compound (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile features a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group and a Z-configured acrylonitrile moiety linked to a 3-bromo-4-hydroxy-5-methoxyphenyl ring. Its synthesis likely involves coupling reactions using activating agents like HATU in DMF, as seen in structurally related compounds (e.g., ).
Properties
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4S/c1-25-18-6-11(5-14(21)19(18)24)4-13(8-22)20-23-15(9-28-20)12-2-3-16-17(7-12)27-10-26-16/h2-7,9,24H,10H2,1H3/b13-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZZDFRABDZMOQ-PQMHYQBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile is a complex organic compound that exhibits significant biological activity. Its unique structure, featuring a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile backbone, suggests potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies.
Structural Characteristics
The compound's structure can be described as follows:
- Thiazole Ring : Provides a heterocyclic framework that is often associated with various biological activities.
- Benzo[d][1,3]dioxole Moiety : Known for its potential antioxidant properties.
- Acrylonitrile Backbone : Contributes to the compound's reactivity and biological interactions.
The molecular formula is , with a molecular weight of 348.38 g/mol.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit notable cytotoxicity against various cancer cell lines. The presence of the thiazole and dibromo-substituted phenyl groups appears to enhance its efficacy. For instance, compounds with similar structural features have demonstrated significant anticancer properties by inducing apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
A comparative analysis of similar compounds shows varying degrees of efficacy against different cancer types:
| Compound Name | Structure Features | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | Thiazole Derivative | 1.0 | MCF7 (Breast) |
| Compound B | Dioxole Moiety | 3.2 | DU145 (Prostate) |
| Compound C | Acrylonitrile Group | 6.8 | A549 (Lung) |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a lead in cancer therapy.
Antioxidant Properties
The antioxidant activity of this compound can be attributed to the benzo[d][1,3]dioxole moiety, which has been reported to scavenge free radicals effectively. Studies have shown that compounds with hydroxyl substituents exhibit enhanced antioxidant activity due to their ability to donate hydrogen atoms to free radicals .
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies suggest that it may modulate key signaling pathways involved in cell proliferation and apoptosis. The following mechanisms have been proposed:
- Inhibition of Oncogenic Pathways : The compound may interfere with pathways such as NF-kB, which is often activated in cancer progression.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Defense Modulation : Enhancing cellular antioxidant defenses through upregulation of protective enzymes .
Case Studies
Recent research has focused on structure–activity relationships (SAR) to optimize the biological activity of thiazole derivatives similar to this compound. For example, modifications at specific positions on the thiazole ring have been shown to significantly alter cytotoxic effects against breast cancer cell lines .
Notable Findings
A study reported that compounds with para-hydroxy substitutions exhibited enhanced anticancer activities compared to their non-substituted counterparts, indicating the importance of functional groups in modulating biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The Z-configuration, shared with compound 5 (), may enforce planarity critical for intermolecular interactions .
- The benzo[d][1,3]dioxol-5-yl group, common in compounds from and , increases lipophilicity compared to non-aromatic substituents .
Physicochemical and Electronic Properties
- Electron Effects : The bromo group’s electron-withdrawing nature may reduce electron density on the phenyl ring, while -OH and -OCH3 counterbalance this effect, creating a polarized electronic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
